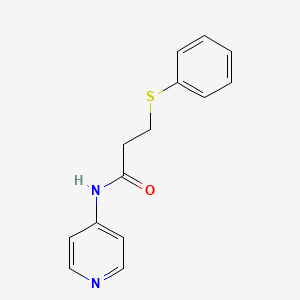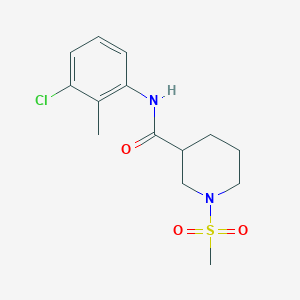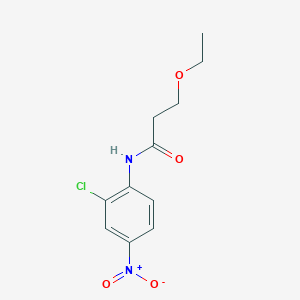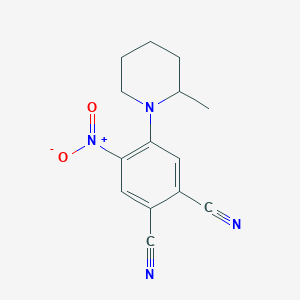
3-(phenylthio)-N-4-pyridinylpropanamide
Übersicht
Beschreibung
3-(phenylthio)-N-4-pyridinylpropanamide, also known as PTPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. PTPP is a member of the thioamide family, which is known for its ability to modulate protein-protein interactions and regulate cellular signaling pathways. In
Wirkmechanismus
3-(phenylthio)-N-4-pyridinylpropanamide exerts its biological effects by binding to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the interaction between MDM2 and p53, leading to the activation of the p53 pathway and the induction of apoptosis in cancer cells. 3-(phenylthio)-N-4-pyridinylpropanamide has also been shown to inhibit the ubiquitination of p53 by MDM2, leading to the stabilization of p53 and the activation of its transcriptional activity.
Biochemical and Physiological Effects
3-(phenylthio)-N-4-pyridinylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and activate the p53 pathway. 3-(phenylthio)-N-4-pyridinylpropanamide has also been shown to have anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(phenylthio)-N-4-pyridinylpropanamide has also been shown to have antioxidant effects, reducing oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(phenylthio)-N-4-pyridinylpropanamide has a number of advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and modified. This allows for the development of analogs with improved potency and selectivity. Another advantage is that 3-(phenylthio)-N-4-pyridinylpropanamide has been extensively studied, with a large body of literature supporting its potential therapeutic applications. One limitation is that 3-(phenylthio)-N-4-pyridinylpropanamide has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Another limitation is that 3-(phenylthio)-N-4-pyridinylpropanamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are a number of future directions for the study of 3-(phenylthio)-N-4-pyridinylpropanamide. One direction is the development of analogs with improved potency, selectivity, and solubility. Another direction is the evaluation of 3-(phenylthio)-N-4-pyridinylpropanamide in preclinical models of cancer, to determine its safety and efficacy in vivo. A third direction is the investigation of the potential therapeutic applications of 3-(phenylthio)-N-4-pyridinylpropanamide in other diseases, such as inflammation and neurodegeneration. Overall, the study of 3-(phenylthio)-N-4-pyridinylpropanamide has the potential to lead to the development of novel therapeutics for a range of diseases.
Wissenschaftliche Forschungsanwendungen
3-(phenylthio)-N-4-pyridinylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the interaction between the oncogenic protein MDM2 and the tumor suppressor protein p53, leading to the activation of the p53 pathway and the induction of apoptosis in cancer cells. 3-(phenylthio)-N-4-pyridinylpropanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-N-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(16-12-6-9-15-10-7-12)8-11-18-13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXFOJSXGXLPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfanyl)-N-(pyridin-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(benzylsulfonyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4192330.png)

![6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4192354.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4192355.png)
![6-methyl-5-{5-[1-(1-pyrrolidinyl)propyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B4192358.png)
![4-[(2-iodobenzyl)oxy]benzonitrile](/img/structure/B4192360.png)
![3-(5-chloro-2,4-dimethoxyphenyl)-N-{3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4192362.png)

![8,8-dimethyl-2-propyl-3-(tetrahydro-2-furanylmethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4192376.png)

![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4192384.png)

![2-{[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4192405.png)
